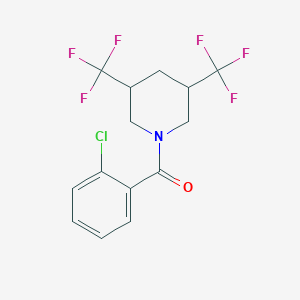
1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine, also known as CBTP, is an organic compound with a variety of applications in scientific research. It is a trifluoromethylated piperidine derivative that has been used in the synthesis of a variety of compounds, including biologically active compounds. CBTP has also been used as a building block in the synthesis of various drugs and as a reagent in organic synthesis.
科学的研究の応用
Glycosidic Linkage Formation
The research on 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride combination has introduced a potent, metal-free method for activating thioglycosides to form glycosyl triflates. This method operates at low temperatures and can convert glycosyl triflates to glycosides efficiently, indicating potential applications in carbohydrate chemistry and drug development. This process is noted for its good yield and selectivity, making it relevant for the synthesis of complex molecules where precise glycosidic linkage formation is crucial (Crich & Smith, 2001).
Stereodynamics and Perlin Effect Study
The stereodynamic behavior of various triflyl substituted piperidines has been explored through NMR spectroscopy, revealing insights into the conformations and interactions within these compounds. Such studies are fundamental in understanding the molecular behavior of fluorinated compounds, potentially influencing the design of new materials or pharmaceuticals. The presence of trifluoromethyl groups affects the molecule's preferred conformations due to intramolecular interactions, offering a glimpse into how substituents influence molecular structure and behavior (Shainyan et al., 2008).
Novel Polyimides Synthesis
Research into novel fluorinated aromatic diamine monomers for the synthesis of fluorine-containing polyimides showcases the application of such compounds in materials science. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in coatings, films, and other high-performance materials. The development of these materials underscores the versatility of fluorinated piperidine derivatives in polymer science (Yin et al., 2005).
Ionic Liquids for Li-ion Batteries
The use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries highlights the application of piperidine derivatives in energy storage technologies. This ionic liquid, due to its good miscibility with carbonate solvents and better conductivity, demonstrates the potential for improving the performance of Li-ion batteries, offering insights into the development of new electrolyte systems for enhanced battery efficiency (Kim, Cho, & Shin, 2013).
Solvent Properties of Piperidinium Ionic Liquids
Explorations into the solvent properties of various piperidinium ionic liquids have revealed the impact of alkyl-chain length and functional groups on the liquid's polarity and other physicochemical properties. Such studies are crucial for the application of ionic liquids in diverse fields, including chemical synthesis, separation processes, and as solvents in electrochemical applications. Understanding these properties allows for the tailored design of ionic liquids for specific industrial and research needs (Lee, 2011).
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF6NO/c15-11-4-2-1-3-10(11)12(23)22-6-8(13(16,17)18)5-9(7-22)14(19,20)21/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWEPKLQNRJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)
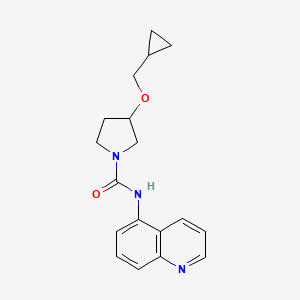
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

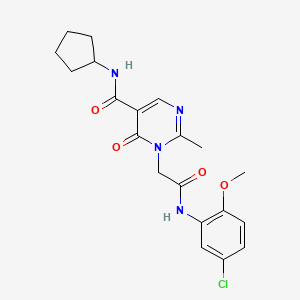
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
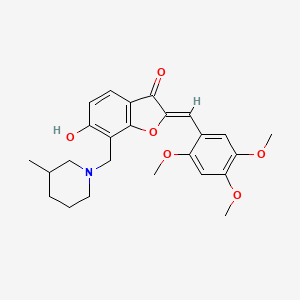
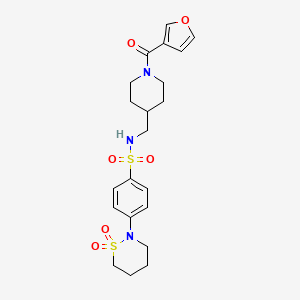

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2895398.png)
![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)

![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)